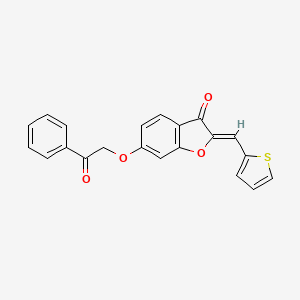

![molecular formula C13H14N2OS B2537808 N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide CAS No. 1328300-43-1](/img/structure/B2537808.png)

N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a related compound, has been described . The compound was synthesized via reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, has been analyzed . The molecule was found to be almost planar, with a dihedral angle of 1.38 (4)° between the thiophene and pyridine rings .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is 282.4 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed several synthetic routes and methodologies to create N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide and related compounds. Dyachenko et al. (2020) detailed a one-pot synthesis approach for thieno[2,3-b]pyridine derivatives, showcasing the versatility and chemical reactivity of these compounds for generating complex molecular structures (Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, & Nenajdenko, 2020). Chigorina et al. (2019) investigated the cyclization reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, leading to the discovery of new heterocyclic compounds with potential biological activities (Chigorina, Bespalov, & Dotsenko, 2019).

Biological Activities and Applications

Several studies have focused on the bioactivity of derivatives of this compound, exploring their potential as therapeutic agents. For instance, compounds synthesized from related chemical structures have shown promising herbicidal and fungicidal activities, indicating their potential in agricultural applications (Tian, Song, Wang, & Liu, 2009) (Tian, Song, Wang, & Liu, 2009). Another significant area of research has been the exploration of these compounds for their anti-Alzheimer and anti-COX-2 activities, with derivatives demonstrating potential as pharmacological agents in treating neurological disorders and inflammation (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009) (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009).

Antioxidant and Antimicrobial Applications

The antioxidant properties of indane-amide substituted derivatives highlight the compound's potential in developing treatments for oxidative stress-related conditions (Mohamed & El-Sayed, 2019) (Mohamed & El-Sayed, 2019). Additionally, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted derivatives exhibiting antimicrobial activities, suggesting their utility in combating infectious diseases (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Insecticidal Activity

Compounds derived from this compound have also been explored for their insecticidal properties. Ben Hamadi and Guesmi (2022) reported the synthesis of new cyclopropanes exhibiting high insecticidal activity against Aedes aegypti and Musca domestica, underscoring the potential of these derivatives in developing new pest control agents (Ben Hamadi & Guesmi, 2022).

Mécanisme D'action

While the mechanism of action for “N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide” is not specifically known, related compounds have been studied for their biological activity. For instance, some thieno[2,3-b]pyridine derivatives have been designed and synthesized as anti-PI3K agents . The PI3K-Akt-mTOR pathway is a highly activated signal transduction pathway in human hematological malignancies and has been validated as a promising target for therapy .

Propriétés

IUPAC Name |

N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-5-8(2)14-13-11(7)10(6-17-13)15-12(16)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQOJASHWVAMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=CS2)NC(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)

![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)

![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)

![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)

![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)